
N2-Acetyl-N6-(tert-butoxycarbonyl)-D-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Boc-N2-acetyl-D-lysine is a derivative of the amino acid lysine, where the amino groups are protected by Boc (tert-butoxycarbonyl) and acetyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N6-Boc-N2-acetyl-D-lysine can be synthesized through a multi-step process involving the protection of the amino groups of lysine. The synthesis typically starts with the acetylation of the epsilon-amino group of lysine, followed by the protection of the alpha-amino group with a Boc group. The reaction conditions often involve the use of acetylating agents such as acetic anhydride or acetyl chloride, and Boc anhydride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for N6-Boc-N2-acetyl-D-lysine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation and Boc protection, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N6-Boc-N2-acetyl-D-lysine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) or the acetyl group under basic conditions (e.g., sodium hydroxide).
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where the Boc or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, sodium hydroxide for acetyl removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and substituted lysine compounds, which can be further utilized in peptide synthesis and other applications .
Aplicaciones Científicas De Investigación
N6-Boc-N2-acetyl-D-lysine is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a protected lysine derivative in various chemical reactions.
Biology: In the study of protein modifications and interactions, particularly in the context of histone acetylation and deacetylation.
Medicine: As a model compound in drug development and in the study of enzyme-substrate interactions.
Industry: In the production of specialized peptides and proteins for research and therapeutic purposes
Mecanismo De Acción
The mechanism of action of N6-Boc-N2-acetyl-D-lysine involves its role as a protected lysine derivative. The Boc and acetyl groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in various biochemical processes, such as enzyme catalysis and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
N6-Boc-N2-acetyl-L-lysine: Similar in structure but with the L-configuration of lysine.
N2-Acetyl-N6-Boc-L-lysine: Another protected lysine derivative with similar applications
Uniqueness
N6-Boc-N2-acetyl-D-lysine is unique due to its specific configuration (D-lysine) and the combination of Boc and acetyl protection, making it particularly useful in stereospecific synthesis and studies involving D-amino acids .
Propiedades
Fórmula molecular |
C13H24N2O5 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 |
Clave InChI |
NZAMQYCOJSWUAO-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


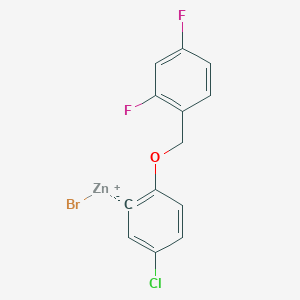
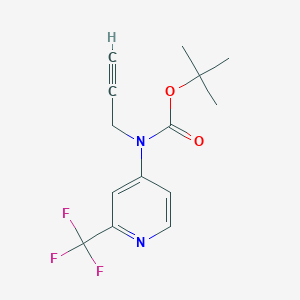
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
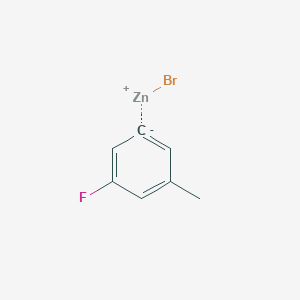
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
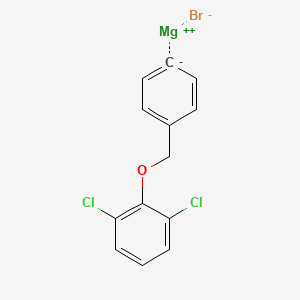
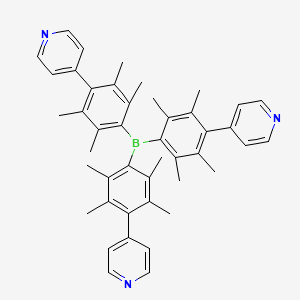
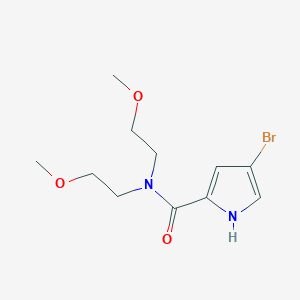
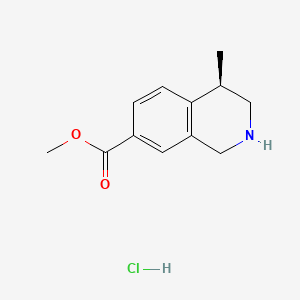
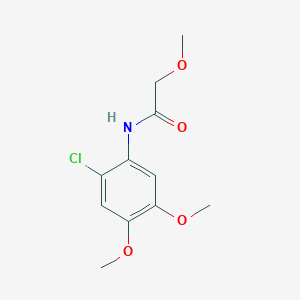
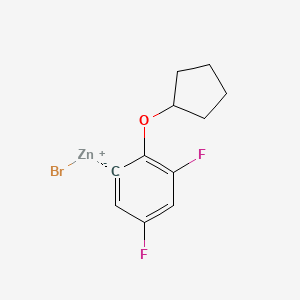
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)

